molecular formula C13H21O3P B12544193 Phosphonic acid, (2-phenylpropyl)-, diethyl ester CAS No. 153968-18-4

Phosphonic acid, (2-phenylpropyl)-, diethyl ester

Cat. No.: B12544193
CAS No.: 153968-18-4
M. Wt: 256.28 g/mol
InChI Key: DGNVNRBCJGRDMC-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-phenylpropyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry .

Preparation Methods

The synthesis of phosphonic acid, (2-phenylpropyl)-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the selective esterification using alkyl orthoesters like triethyl orthoacetate. The reaction conditions, including temperature, play a crucial role in determining the yield and selectivity of the product. At lower temperatures (around 30°C), monoesters are formed, while higher temperatures favor the formation of diesters . Industrial production methods often scale up these laboratory procedures, ensuring high selectivity and yield without significant loss of efficiency.

Chemical Reactions Analysis

Phosphonic acid, (2-phenylpropyl)-, diethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis can occur under both acidic and basic conditions, leading to the formation of phosphonic acids and alcohols . Common reagents used in these reactions include hydrochloric acid for acidic hydrolysis and sodium hydroxide for basic hydrolysis. The major products formed from these reactions are phosphonic acids and corresponding alcohols .

Scientific Research Applications

Phosphonic acid, (2-phenylpropyl)-, diethyl ester has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organophosphorus compounds. In biology and medicine, phosphonates are known for their antibacterial and antiviral properties. They are used in the development of drugs for treating bacterial infections and viral diseases . Additionally, phosphonates are employed in the industry as corrosion inhibitors, flame retardants, and chelating agents .

Mechanism of Action

The mechanism of action of phosphonic acid, (2-phenylpropyl)-, diethyl ester involves its interaction with molecular targets through the stable C-P bond. This bond allows the compound to act as a ligand, binding to metal ions and other molecules. The pathways involved in its action include inhibition of enzyme activity and disruption of microbial cell walls, leading to antibacterial effects .

Properties

CAS No.

153968-18-4

Molecular Formula

C13H21O3P

Molecular Weight

256.28 g/mol

IUPAC Name

1-diethoxyphosphorylpropan-2-ylbenzene

InChI

InChI=1S/C13H21O3P/c1-4-15-17(14,16-5-2)11-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3

InChI Key

DGNVNRBCJGRDMC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(C)C1=CC=CC=C1)OCC

Origin of Product

United States

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